molecular formula C15H16N4O2 B14364178 4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide CAS No. 94609-24-2

4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide

Katalognummer: B14364178
CAS-Nummer: 94609-24-2
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: NRGZKGXPXAEDJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methylcarbamoyl group and a 4-methylpyridin-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then crystallized and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted benzamide compounds.

Wissenschaftliche Forschungsanwendungen

4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide include other benzamide derivatives and pyridine-substituted compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methylcarbamoyl group and a 4-methylpyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

94609-24-2

Molekularformel

C15H16N4O2

Molekulargewicht

284.31 g/mol

IUPAC-Name

4-(methylcarbamoylamino)-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N4O2/c1-10-7-8-17-13(9-10)19-14(20)11-3-5-12(6-4-11)18-15(21)16-2/h3-9H,1-2H3,(H2,16,18,21)(H,17,19,20)

InChI-Schlüssel

NRGZKGXPXAEDJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.